3-Amino-8-fluoroquinoline dihydrochloride
Overview
Description
3-Amino-8-fluoroquinoline dihydrochloride is an organic compound derived from quinoline. It is a solid, typically appearing as white to pale yellow crystalline powder. This compound is soluble in water and alcohols but has limited solubility in non-polar solvents . Its molecular formula is C9H9Cl2FN2, and it has a molecular weight of 235.08 g/mol.
Mechanism of Action
Target of Action
The primary targets of 3-Amino-8-fluoroquinoline dihydrochloride, also known as 8-Fluoroquinolin-3-amine dihydrochloride, are DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This interaction blocks the progress of the replication fork, inhibiting DNA synthesis .
Biochemical Pathways
The action of this compound affects the DNA synthesis pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound prevents the unwinding of the DNA helix, which is necessary for replication and transcription . This leads to the cessation of these processes and ultimately results in bacterial cell death .
Pharmacokinetics
Like other fluoroquinolones, it is expected to have good oral bioavailability and tissue penetration .
Result of Action
The molecular effect of this compound’s action is the stabilization of DNA strand breaks . On a cellular level, this leads to the inhibition of DNA synthesis, preventing bacterial growth and leading to cell death .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-8-fluoroquinoline dihydrochloride can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, such as persistent alterations in gene expression and metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It contains targeting signals that direct it to specific compartments or organelles within the cell . For example, it can localize to the nucleus, where it interacts with DNA and RNA, or to the mitochondria, where it affects metabolic processes . Post-translational modifications can also influence its localization and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
A common method includes the reaction of quinoline with aminating and fluorinating agents, followed by treatment with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This involves the use of efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-8-fluoroquinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroquinolines, while reduction can produce various amines .
Scientific Research Applications
3-Amino-8-fluoroquinoline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-7-fluoroquinoline dihydrochloride
- 4-Amino-8-fluoroquinoline
- 4-Amino-6-fluoroquinoline
- 4-Amino-7-fluoroquinoline
Uniqueness
3-Amino-8-fluoroquinoline dihydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-fluoroquinolin-3-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2.2ClH/c10-8-3-1-2-6-4-7(11)5-12-9(6)8;;/h1-5H,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWWLFVOVXIGAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1266226-18-9 | |
Record name | 3-Amino-8-fluoroquinoline dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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